3-Amino-1-(pyrazin-2-yl)propan-1-one
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Overview
Description
3-Amino-1-(pyrazin-2-yl)propan-1-one is an organic compound with the molecular formula C7H9N3O It is a derivative of pyrazine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(pyrazin-2-yl)propan-1-one typically involves the reaction of pyrazine derivatives with appropriate reagents. One common method involves the reaction of 2-chloropyrazine with 3-aminopropan-1-one under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(pyrazin-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-1-(pyrazin-2-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Amino-1-(pyrazin-2-yl)propan-1-one involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-[(Pyridin-2-yl)amino]propan-1-ol: Similar structure but with a pyridine ring instead of a pyrazine ring.
1-(Pyridin-2-yl)propan-1-one: Lacks the amino group, making it less reactive in certain chemical reactions.
2-(Pyridin-2-yl)pyrimidine derivatives: Exhibits different pharmacological activities due to the presence of a pyrimidine ring.
Uniqueness
3-Amino-1-(pyrazin-2-yl)propan-1-one is unique due to its specific combination of functional groups and the pyrazine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H9N3O |
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Molecular Weight |
151.17 g/mol |
IUPAC Name |
3-amino-1-pyrazin-2-ylpropan-1-one |
InChI |
InChI=1S/C7H9N3O/c8-2-1-7(11)6-5-9-3-4-10-6/h3-5H,1-2,8H2 |
InChI Key |
HPOWYNOBNDWCIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)CCN |
Origin of Product |
United States |
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